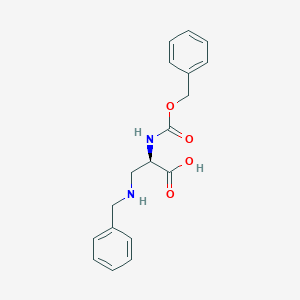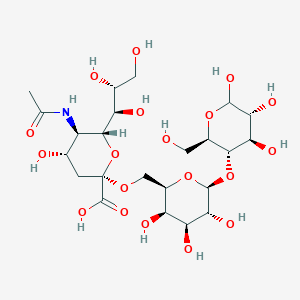
NeuAc(a2-6)Gal(b1-4)Glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-6)Gal(b1-4)Glc typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of sugar moieties to form glycosidic bonds. For instance, sialyltransferases can be used to attach N-acetylneuraminic acid to galactose, followed by the addition of glucose using galactosyltransferases .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the necessary enzymes for the synthesis of this trisaccharide. The fermentation process is optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
NeuAc(a2-6)Gal(b1-4)Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar moieties can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogenating reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .
科学研究应用
NeuAc(a2-6)Gal(b1-4)Glc has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in cell-cell interactions, signaling, and pathogen recognition. It is also used to study the structure and function of glycoproteins and glycolipids.
Medicine: It is used in the development of antiviral drugs, particularly for influenza, as it can inhibit the binding of the virus to host cells.
Industry: It is used in the production of biopharmaceuticals and as a component in various diagnostic assays
作用机制
NeuAc(a2-6)Gal(b1-4)Glc exerts its effects by binding to specific receptors on the surface of cells. For example, it can bind to selectins, which are adhesion molecules involved in cell-cell interactions and signaling. This binding can mediate cell adhesion and communication. In the case of influenza, this compound can inhibit the binding of the virus to host cells by blocking the interaction between the viral hemagglutinin and the sialic acid receptor .
相似化合物的比较
NeuAc(a2-6)Gal(b1-4)Glc is similar to other sialylated oligosaccharides, such as:
NeuAc(a2-3)Gal(b1-4)Glc: This compound has a different linkage between N-acetylneuraminic acid and galactose, which can result in different biological activities.
NeuAc(a2-6)Gal(b1-4)GlcNAc: This compound has an additional N-acetylglucosamine moiety, which can affect its binding properties and biological functions.
Neu5Gc(a2-6)Gal(b1-4)Glc: This compound has a different sialic acid moiety (N-glycolylneuraminic acid) instead of N-acetylneuraminic acid, which can result in different immunogenic properties.
This compound is unique in its specific linkage and composition, which gives it distinct biological activities and applications compared to other similar compounds .
属性
分子式 |
C23H39NO19 |
|---|---|
分子量 |
633.6 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+/m0/s1 |
InChI 键 |
TYALNJQZQRNQNQ-PVURBZDVSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


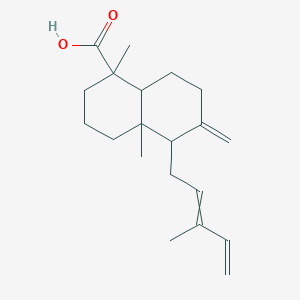
![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)
![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)
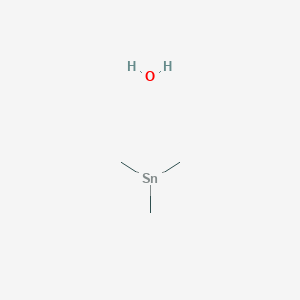
![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)
![sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)
![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)
![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)
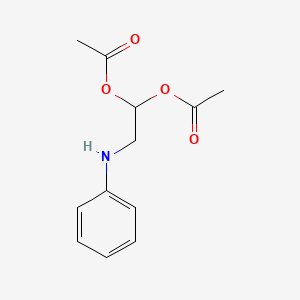
![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)
![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)
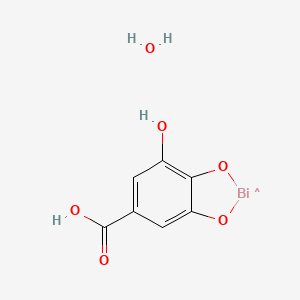
![[3,4-Dihydroxy-5-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B13391275.png)
